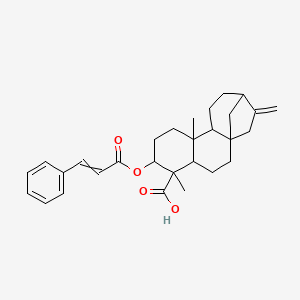

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O4/c1-19-17-29-16-13-22-27(2,23(29)11-10-21(19)18-29)15-14-24(28(22,3)26(31)32)33-25(30)12-9-20-7-5-4-6-8-20/h4-9,12,21-24H,1,10-11,13-18H2,2-3H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQOPHXIKHSJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of the ent-kaurane diterpenoid, ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid has been predominantly isolated from plants of the Wedelia genus, which is part of the Asteraceae family. The primary documented sources are Wedelia trilobata and Wedelia paludosa. While quantitative data on the yield of this specific compound is not extensively reported in the literature, related ent-kaurane diterpenoids are known to be significant constituents of these plants.

Table 1: Natural Sources of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid and Related Diterpenoids

| Plant Species | Family | Plant Part | Isolated Compounds |

| Wedelia trilobata | Asteraceae | Whole plant, Aerial parts | ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, ent-kaur-16-en-19-oic acid, 16α-hydroxy-ent-kauran-19-oic acid, grandiflorenic acid, and other ent-kaurane diterpenoids[1][2][3][4][5] |

| Wedelia paludosa | Asteraceae | Aerial parts, Flowers | 3α-cinnamoyloxykaur-16-en-19-oic acid, ent-kaur-16-en-19-oic acid, and other diterpenes and triterpenes[6] |

| Aralia continentalis | Araliaceae | Roots | ent-kaur-16-en-19-oic acid (kaurenoic acid) and other cytotoxic diterpenoids |

| Aralia melanocarpa | Araliaceae | Roots | Various cytotoxic diterpenoids |

| Parinari anamensis | Chrysobalanaceae | Stem and leaves | A variety of secondary metabolites including diterpenes |

Experimental Protocols: Isolation and Purification

The following is a representative protocol for the isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid from Wedelia trilobata, synthesized from methodologies reported in the literature for related compounds.

2.1. Plant Material Collection and Preparation

-

Collect the whole plant of Wedelia trilobata.

-

Air-dry the plant material in the shade at room temperature for 1-2 weeks.

-

Grind the dried plant material into a coarse powder.

2.2. Extraction

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours, with occasional shaking.

-

Filter the extract and repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

2.3. Solvent Partitioning

-

Suspend the crude ethanol extract in distilled water (e.g., 1 L).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Collect each fraction and evaporate the solvent to dryness. The chloroform and ethyl acetate fractions are most likely to contain the target diterpenoids.

2.4. Chromatographic Purification

-

Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

-

Collect fractions and monitor by thin-layer chromatography (TLC), visualizing with a vanillin-sulfuric acid spray reagent and heating.

-

Combine fractions showing similar TLC profiles.

-

Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.

2.5. Structure Elucidation

-

Characterize the purified compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with reported values for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are limited, extensive research on the closely related ent-kaurane diterpenoids from Wedelia and other plant species has elucidated their involvement in key cellular signaling pathways related to inflammation and oxidative stress.

3.1. Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

ent-Kaurane diterpenoids have been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8][9] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these compounds can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[7] This, in turn, downregulates the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9] Additionally, the phosphorylation of MAPKs such as ERK, JNK, and p38 can be inhibited, further contributing to the anti-inflammatory response.[7][8]

3.2. Antioxidant Activity: Activation of the Nrf2/Keap1 Pathway

Diterpenoids, including some ent-kauranes, have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[10][11] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation.[12][13] Electrophilic compounds can react with cysteine residues on Keap1, causing a conformational change that releases Nrf2.[12] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[10][11]

Visualizations

Caption: General experimental workflow for the isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Caption: Inhibition of NF-κB and MAPK signaling pathways by ent-kaurane diterpenoids.

Caption: Activation of the Nrf2/Keap1 antioxidant pathway by diterpenoids.

References

- 1. [Study on chemical constituents of Wedelia trilobata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel diterpenoid-type activators of the Keap1/Nrf2/ARE signaling pathway and their regulation of redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. mdpi.com [mdpi.com]

- 13. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, which has been isolated from the medicinal plant Wedelia trilobata. This technical guide provides a comprehensive overview of its discovery, origin, and key experimental data. The document details the isolation and purification protocols, summarizes its biological activities, and presents relevant signaling pathways that are potentially modulated by this compound and its close analogs. The information is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Origin

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid was first reported as a constituent of Wedelia trilobata (L.) Hitchc., a plant belonging to the Asteraceae family.[1] This plant has a history of use in traditional medicine for treating various ailments, which has prompted scientific investigation into its chemical constituents.[1] The isolation of this compound was part of a broader phytochemical investigation of an ethanol (B145695) extract of W. trilobata, which yielded a variety of ent-kaurane diterpenoids.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆O₄ | [2] |

| Molecular Weight | 448.6 g/mol | - |

| CAS Number | 79406-10-3 | [2] |

| Appearance | Powder | [3] |

| Purity | 97.5% (as commercially available) | [3] |

Experimental Protocols

Isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

The following protocol is based on the methodology described by Ma et al. (2013) for the isolation of ent-kaurane diterpenoids from Wedelia trilobata.[1]

3.1.1. Plant Material and Extraction

-

The whole plants of Wedelia trilobata were collected, air-dried, and powdered.

-

The powdered plant material (e.g., 10 kg) was extracted with 95% ethanol at room temperature.

-

The ethanol extract was concentrated under reduced pressure to yield a crude extract.

3.1.2. Fractionation

-

The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, which typically contains the diterpenoids, was subjected to further chromatographic separation.

3.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction was loaded onto a silica gel column and eluted with a gradient of petroleum ether-acetone.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound were further purified on a Sephadex LH-20 column using methanol (B129727) as the eluent.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification was achieved by prep-HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure ent-3β-cinnamoyloxykaur-16-en-19-oic acid.

3.1.4. Structure Elucidation

The structure of the isolated compound was determined using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.

The following diagram illustrates the general workflow for the isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Caption: Isolation workflow for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Biological Activity

While specific quantitative biological data for ent-3β-cinnamoyloxykaur-16-en-19-oic acid is limited in publicly available literature, the biological activities of closely related ent-kaurane diterpenoids from Wedelia trilobata and other sources have been reported. This information provides valuable insights into the potential therapeutic applications of this compound.

Anti-inflammatory Activity of Related Compounds

A structurally similar compound, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, also isolated from Wedelia trilobata, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[4] This analog was shown to:

-

Suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[4]

-

Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

-

Reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]

The parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid), has also been shown to possess anti-inflammatory properties, although its mechanism may differ. Studies have indicated that kaurenoic acid's anti-inflammatory effects are mediated through the activation of the Nrf2 pathway, while it does not appear to significantly impact the NF-κB pathway.[5][6]

The table below summarizes the reported anti-inflammatory activities of related ent-kaurane diterpenoids.

| Compound | Assay | Target/Mechanism | Effect | Reference |

| (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid | LPS-stimulated RAW 264.7 macrophages | NO, PGE₂, iNOS, COX-2, TNF-α, IL-6, IL-1β | Inhibition of pro-inflammatory mediators | [4] |

| ent-kaur-16-en-19-oic acid | LPS-stimulated RAW 264.7 macrophages | Nrf2 | Activation | [5][6] |

| ent-kaur-16-en-19-oic acid | LPS-stimulated RAW 264.7 macrophages | NF-κB | No significant effect | [5][6] |

Potential Signaling Pathways

Based on studies of its close structural analogs, ent-3β-cinnamoyloxykaur-16-en-19-oic acid may exert its biological effects through the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

The study on (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid revealed its ability to inhibit the activation of NF-κB p65 and reduce the phosphorylation of mitogen-activated protein kinases (MAPKs).[4] This suggests that the presence of an ester group at the C-3 position of the ent-kaurane skeleton might be crucial for this activity.

The following diagram illustrates the potential inhibitory effect on the NF-κB signaling pathway.

Caption: Postulated inhibition of the NF-κB pathway.

The following diagram illustrates the potential inhibitory effect on the MAPK signaling pathway.

Caption: Postulated inhibition of the MAPK pathway.

Conclusion and Future Directions

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a promising natural product from Wedelia trilobata. While its discovery and isolation have been documented, further research is required to fully elucidate its pharmacological profile. Future studies should focus on:

-

Quantitative Biological Evaluation: Conducting a comprehensive panel of in vitro and in vivo assays to determine the specific biological activities and potency (e.g., IC₅₀, EC₅₀ values) of the pure compound.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by ent-3β-cinnamoyloxykaur-16-en-19-oic acid to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to identify key structural features responsible for its biological activity, which could guide the development of more potent and selective derivatives.

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the compound to evaluate its potential as a drug candidate.

This technical guide provides a solid foundation for initiating further research and development efforts centered on this intriguing natural product.

References

- 1. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. ent-3¦Â-Cinnamoyloxykaur-16-en-19-oic acid/ent-3¦Â-Cinnamoyloxykaur-16-en-19-oic acid_ËÑË÷_ÆæËÉÉúÎï(±±¾©) [gersion.com]

- 4. Therapeutic effect of ent-kaur-16-en-19-oic acid on neutrophilic lung inflammation and sepsis is mediated by Nrf2 [pubmed.ncbi.nlm.nih.gov]

- 5. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ent-kaur-16-en-19-oic Acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid belonging to the kaurane (B74193) class. Isolated primarily from plant species such as Wedelia trilobata and Wedelia prostrata, this compound has garnered interest within the scientific community for its potential biological activities, which are characteristic of the broader family of ent-kaurane diterpenoids. This technical guide provides a comprehensive overview of the known physical and chemical properties of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, detailed experimental protocols for its isolation and characterization, and an exploration of the signaling pathways potentially modulated by this class of compounds. The information is presented to support further research and development in medicinal chemistry and pharmacology.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆O₄ | [1] |

| Molecular Weight | 448.60 g/mol | [1] |

| CAS Number | 79406-10-3 | [1] |

| Physical Description | Powder | [1] |

| Melting Point | 53-55 °C | |

| Boiling Point | 587.3 ± 50.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Solubility | Information not widely available. General tips for kaurane diterpenoids suggest warming and ultrasonication to enhance solubility in organic solvents. | [1] |

| Purity | Commercially available at >98% | [1] |

| Optical Rotation | [α]D: -129° (c, 0.02 in CHCl₃) | |

| Source | Isolated from Wedelia trilobata and Wedelia prostrata |

Experimental Protocols

Isolation and Purification

The following protocol outlines a general method for the isolation and purification of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid from its natural source, Wedelia trilobata.

2.1.1. Plant Material and Extraction

-

Air-dry the whole plant material of Wedelia trilobata at room temperature and then grind it into a coarse powder.

-

Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 7 days), with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

2.1.2. Chromatographic Separation

-

Subject the crude ethanol extract to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with a suitable reagent (e.g., vanillin-sulfuric acid spray followed by heating).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

Further purify the pooled fractions using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Structural Elucidation

The structure of the isolated compound is typically confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl, carbonyl, and double bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugated systems within the molecule.

Reference Spectroscopic Data for the Parent Compound, ent-kaur-16-en-19-oic acid:

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are not yet fully elucidated, research on structurally similar ent-kaurane diterpenoids provides significant insights into its potential mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

A structurally related compound, 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid, also isolated from Wedelia trilobata, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It is plausible that ent-3β-Cinnamoyloxykaur-16-en-19-oic acid shares a similar mechanism.

Caption: Inhibition of NF-κB and MAPK pathways by ent-kaurane diterpenoids.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Many ent-kaurane diterpenoids have demonstrated potent anticancer activities mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Caption: Induction of apoptosis via the mitochondrial pathway.

The regulation of the cell cycle is another critical target for the anticancer effects of ent-kaurane diterpenoids.

Caption: Cell cycle arrest at the G1/S checkpoint.

Conclusion

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a promising natural product with a well-defined chemical structure. The provided data on its physical and chemical properties, along with established protocols for its isolation, offer a solid foundation for researchers. The potential mechanisms of action, inferred from related compounds, highlight its promise as a lead compound for the development of novel anti-inflammatory and anticancer agents. Further investigation into its specific molecular targets and signaling pathways is warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid belonging to the kaurane (B74193) class. It is characterized by a tetracyclic kaurane skeleton substituted with a cinnamoyloxy group at the 3β position. This compound has been isolated from Wedelia trilobata, a plant species known for its traditional medicinal uses and as a rich source of various bioactive diterpenoids. The ent-kaurane scaffold is a common motif in a variety of natural products that have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive review of the available literature on ent-3β-cinnamoyloxykaur-16-en-19-oic acid, with a focus on its chemical properties, isolation, and the biological activities of closely related compounds to infer its therapeutic potential.

Chemical and Physical Properties

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a diterpenoid with the chemical formula C₂₉H₃₆O₄ and a molecular weight of 448.6 g/mol [1]. Its structure consists of the characteristic tetracyclic ent-kaurane core, featuring a carboxylic acid at C-19, an exocyclic double bond at C-16, and a cinnamoyloxy ester group at the 3β-position.

Table 1: Physicochemical Properties of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆O₄ | [1] |

| Molecular Weight | 448.6 g/mol | [1] |

| CAS Number | 79406-10-3 | |

| Appearance | Powder | [1] |

| Source | Wedelia trilobata | [2] |

Experimental Protocols

Isolation and Purification

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid has been isolated from the aerial parts of Wedelia trilobata. A general procedure for the isolation of kaurane diterpenoids from this plant is as follows:

-

Extraction: The dried and powdered aerial parts of Wedelia trilobata are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates the compounds based on their polarity. The diterpenoids are typically found in the less polar fractions, such as the chloroform or ethyl acetate fractions.

-

Chromatographic Separation: The diterpenoid-rich fraction is subjected to a series of chromatographic techniques for further purification.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

-

Structure Elucidation

The structure of ent-3β-cinnamoyloxykaur-16-en-19-oic acid is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule.

-

¹³C NMR: Provides information about the number and chemical environment of the carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure and stereochemistry of the molecule.

-

Biological Activities of Related Kaurane Diterpenoids

While specific biological activity data for ent-3β-cinnamoyloxykaur-16-en-19-oic acid is limited in the current literature, the pharmacological properties of its parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid), and other closely related diterpenoids isolated from Wedelia trilobata have been extensively studied. These studies provide valuable insights into the potential therapeutic applications of this class of compounds.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids have demonstrated significant anti-inflammatory properties. The proposed mechanisms of action often involve the modulation of key inflammatory pathways.

-

ent-kaur-16-en-19-oic acid (Kaurenoic Acid): This parent compound has been shown to exert its anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[3][4][5]. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

The proposed signaling pathway for the anti-inflammatory action of kaurenoic acid is depicted below:

-

(3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid: A structurally similar compound, has been shown to exert anti-inflammatory effects by modulating the NF-κB, MAPK, and mTOR pathways in LPS-stimulated macrophages.

The workflow for investigating the anti-inflammatory effects of these compounds is as follows:

Cytotoxic Activity

Numerous ent-kaurane diterpenoids have been evaluated for their cytotoxic activity against various cancer cell lines. The presence of different functional groups on the kaurane skeleton can significantly influence their potency.

Table 2: Cytotoxic Activity of Kaurane Diterpenoids from Wedelia and Related Genera

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 (Hepatocellular carcinoma) | 27.3 ± 1.9 | [6] |

| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 (Hepatocellular carcinoma) | 24.7 ± 2.8 | [6] |

| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 (Lung carcinoma) | 30.7 ± 1.7 | [6] |

The proposed mechanism for the cytotoxic effects of some kaurane diterpenoids involves the induction of apoptosis through the mitochondrial pathway. This is often characterized by the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases.

Conclusion and Future Perspectives

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a natural product with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of anti-inflammatory and anticancer research. While direct pharmacological data for this specific compound is currently scarce, the extensive research on its parent compound, kaurenoic acid, and other structurally related ent-kaurane diterpenoids from Wedelia trilobata provides a strong rationale for its further investigation.

Future research should focus on the following areas:

-

Biological Screening: A comprehensive evaluation of the anti-inflammatory, cytotoxic, and antimicrobial activities of pure ent-3β-cinnamoyloxykaur-16-en-19-oic acid is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

-

Synthesis and Analogue Development: The development of synthetic routes to ent-3β-cinnamoyloxykaur-16-en-19-oic acid and the creation of a library of analogues could lead to the discovery of more potent and selective drug candidates.

This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of ent-3β-cinnamoyloxykaur-16-en-19-oic acid and the broader class of ent-kaurane diterpenoids. The information compiled herein highlights the promising pharmacological profile of this structural class and encourages further exploration of these fascinating natural products.

References

- 1. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-proliferative and anti-neuroinflammatory eudesmanolides from Wedelia (Sphagneticola trilobata (L.) Pruski) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diterpenoid WT-29 isolated from Wedelia exerted anti-inflammatory and anti-allergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class. It has been isolated from plant species of the Wedelia genus, notably Wedelia trilobata.[1] While direct and extensive experimental data on the biological activities of this specific compound are limited in publicly available literature, the broader family of ent-kaurane diterpenoids, including its parent compound ent-kaur-16-en-19-oic acid and other structurally similar derivatives, has been the subject of significant scientific investigation. These studies reveal a range of promising pharmacological properties, including anti-inflammatory, antimicrobial, and antiprotozoal activities.

This technical guide aims to provide a comprehensive overview of the potential biological activities of ent-3β-cinnamoyloxykaur-16-en-19-oic acid by leveraging the available data on its close structural analogs. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts centered on this compound.

Inferred Biological Activities and Mechanisms of Action

Based on studies of structurally related ent-kaurane diterpenoids, the following biological activities can be postulated for ent-3β-cinnamoyloxykaur-16-en-19-oic acid.

Anti-inflammatory Activity

A closely related compound, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[2] The proposed mechanism involves the modulation of key inflammatory signaling pathways. It is plausible that ent-3β-cinnamoyloxykaur-16-en-19-oic acid exerts similar effects.

The parent compound, ent-kaur-16-en-19-oic acid, has also been shown to exhibit therapeutic effects in neutrophilic lung inflammation and sepsis, mediated through the activation of the Nrf2 pathway.[3]

Table 1: Summary of Anti-inflammatory Activity Data for Related ent-Kaurane Diterpenoids

| Compound | Model System | Key Findings | Reference |

| (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid | LPS-stimulated macrophages | Suppressed nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) production; Downregulated iNOS and COX-2 expression; Inhibited activation of NF-κB, MAPKs, and mTOR. | [2] |

| ent-Kaur-16-en-19-oic acid | Mouse model of acute lung injury and sepsis | Suppressed neutrophil infiltration and myeloperoxidase activity; Reduced pro-inflammatory cytokine gene expression; Activated the Nrf2 pathway. | [3] |

Proposed Anti-inflammatory Signaling Pathway

Antimicrobial Activity

Several ent-kaurane diterpenoids isolated from Wedelia trilobata have been evaluated for their antimicrobial properties. While the specific compound of interest was not detailed in the available study, related molecules exhibited weak inhibitory activities against Monilia albicans.[4]

Table 2: Antimicrobial Activity of ent-Kaurane Diterpenoids from Wedelia trilobata

| Compound | Organism | Activity (MIC) | Reference |

| Compound 2, 4, 7, 10, 12, 13 (unspecified structures) | Monilia albicans | ~125 µg/mL | [4] |

Antileishmanial Activity (In Silico)

A computational study investigated the interaction of 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid, a stereoisomer of the title compound, with the dihydrofolate reductase-thymidylate synthase (DHFR-TS) of three Leishmania species.[5] The study predicted that the compound could bind to the active site of the enzyme, suggesting a potential mechanism for antileishmanial activity. The carboxylic group at C-19 was identified as a key interacting moiety.[5]

Proposed Interaction with Leishmania DHFR-TS

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies reported for structurally similar compounds. These can serve as a starting point for the experimental evaluation of ent-3β-cinnamoyloxykaur-16-en-19-oic acid.

Anti-inflammatory Assays

-

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cells are seeded in appropriate plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of ent-3β-cinnamoyloxykaur-16-en-19-oic acid for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

-

Nitric Oxide (NO) Production Assay:

-

NO production in the culture supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm, and the nitrite (B80452) concentration is determined from a sodium nitrite standard curve.

-

-

Prostaglandin E₂ (PGE₂) Measurement:

-

PGE₂ levels in the cell culture supernatant are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Antimicrobial Assay

-

Microorganism Strains:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Monilia albicans) are used.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

The MIC is determined using a broth microdilution method in 96-well microtiter plates.

-

A serial dilution of the test compound is prepared in the appropriate broth.

-

The wells are inoculated with a standardized suspension of the microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 h for bacteria, 28°C for 48 h for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

While direct experimental evidence for the biological activity of ent-3β-cinnamoyloxykaur-16-en-19-oic acid is not yet abundant, the data from structurally related ent-kaurane diterpenoids provide a strong rationale for its investigation as a potential therapeutic agent. The inferred anti-inflammatory, antimicrobial, and antiprotozoal properties, coupled with plausible mechanisms of action, highlight this compound as a promising candidate for further preclinical and clinical development. The experimental protocols outlined in this guide offer a framework for initiating such investigations. Future studies are warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation and to validate the promising potential suggested by its chemical relatives.

References

- 1. researchgate.net [researchgate.net]

- 2. (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, isolated from Wedelia trilobata L., exerts an anti-inflammatory effect via the modulation of NF-κB, MAPK and mTOR pathway and autophagy in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic effect of ent-kaur-16-en-19-oic acid on neutrophilic lung inflammation and sepsis is mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

Probing the Pharmacological Landscape of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid: An In-depth Technical Overview

Core Pharmacological Activities: Insights from Analogs

Based on studies of related ent-kaurane diterpenoids, the primary mechanisms of action for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are likely centered around two key areas: anti-inflammatory effects and induction of apoptosis in cancer cells. These activities are mediated through the modulation of critical cellular signaling pathways.

Anti-inflammatory Mechanism of Action

Structurally similar compounds, such as kaurenoic acid and its derivatives, have demonstrated potent anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory pathways, including NF-κB, MAPK, and Nrf2.

A related compound, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid (WT-26), has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels[1]. This compound also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β[1]. The underlying mechanism for these effects is the inhibition of the activation of nuclear factor-κB (NF-κB) p65 and its upstream signaling molecules, as well as the reduced phosphorylation of mitogen-activated protein kinases (MAPKs) and mTOR[1].

Furthermore, kaurenoic acid (ent-kaur-16-en-19-oic acid) has been found to exert therapeutic effects against neutrophilic lung inflammation and sepsis by activating the transcription factor Nrf2, a key regulator of the antioxidant response[2]. Intratracheal administration of kaurenoic acid in a mouse model of LPS-induced acute lung injury significantly suppressed neutrophil infiltration, reduced myeloperoxidase activity, and decreased the expression of pro-inflammatory cytokine genes[2]. This protective effect was not observed in Nrf2 knockout mice, indicating the critical role of this pathway[2].

Signaling Pathway for Anti-inflammatory Action

Caption: Proposed anti-inflammatory signaling pathways modulated by ent-kaurane diterpenoids.

Apoptosis-Inducing Mechanism of Action in Cancer Cells

Several ent-kaurane diterpenoids, particularly ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid* (5F), have demonstrated significant antitumor activity by inducing apoptosis in various cancer cell lines, including laryngeal, nasopharyngeal, lung, and anaplastic thyroid carcinoma cells[3][4][5]. The pro-apoptotic mechanism is multifaceted, involving the intrinsic mitochondrial pathway and modulation of key regulatory proteins.

The induction of apoptosis by 5F is characterized by the following key events:

-

Inhibition of NF-κB: 5F suppresses both basal and inducible NF-κB activity. This is achieved by preventing the degradation of its inhibitory subunit, IκBα, and reducing the nuclear translocation of NF-κB[3].

-

Modulation of Bcl-2 Family Proteins: Inhibition of NF-κB leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax[3][4]. This shift in the Bax/Bcl-2 ratio is a critical step in initiating mitochondrial-mediated apoptosis[5][6].

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the translocation of Bax to the mitochondria, triggering MOMP and the release of cytochrome c into the cytosol[4].

-

Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates the executioner caspase-3[4].

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of the apoptotic program[3].

-

Involvement of MAPK Pathways: The activation of MAPK pathways (ERK, JNK, and p38) has also been implicated in 5F-induced apoptosis, although their specific roles may be cell-type dependent, acting as either pro-apoptotic or survival signals[4].

In nasopharyngeal carcinoma cells, 5F was also found to induce G2/M phase cell cycle arrest[5][6].

Signaling Pathway for Apoptosis Induction

Caption: Proposed mechanism of apoptosis induction by ent-kaurane diterpenoid 5F.

Quantitative Data from Analog Studies

The following tables summarize quantitative data from studies on ent-kaurane diterpenoids structurally related to ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Table 1: In Vitro Cytotoxicity of ent-Kaurane Diterpenoids

| Compound | Cell Line | Assay | IC50 / CC50 (µM) | Duration (h) | Reference |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid | T. cruzi epimastigotes | - | 4.8 | - | [7] |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid | T. cruzi amastigotes | - | 60.6 | - | [7] |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid | Mammalian cells | MTT | 14.8 | - | [7] |

| adenostemmoic acid B | T. cruzi epimastigotes | - | 10.6 | - | [7] |

| adenostemmoic acid B | T. cruzi amastigotes | - | 6.1 | - | [7] |

| adenostemmoic acid B | Mammalian cells | MTT | 321.8 | - | [7] |

| (16R)-ent-11α-hydroxy-15-oxokauran-19-oic acid | T. cruzi epimastigotes | - | 15.9 | - | [7] |

| (16R)-ent-11α-hydroxy-15-oxokauran-19-oic acid | T. cruzi amastigotes | - | 19.5 | - | [7] |

| (16R)-ent-11α-hydroxy-15-oxokauran-19-oic acid | Mammalian cells | MTT | 23.3 | - | [7] |

| 15β-senecioyl-oxy-ent-kaur-16-en-19-oic acid | S. mansoni adult worms | - | ~12 (EC50) | 24 | [8] |

Experimental Protocols from Analog Studies

The following are generalized experimental protocols based on the methodologies described for related ent-kaurane diterpenoids.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology used to assess the cytotoxicity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)[5].

-

Cell Seeding: Plate cancer cells (e.g., CNE-2Z nasopharyngeal carcinoma cells) in 96-well plates at a specified density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-80 µg/ml of 5F) for different time points (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for a specified period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Experimental Workflow for MTT Assay

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used to detect apoptosis induced by ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)[3][6].

-

Cell Treatment: Treat cells with the test compound at the desired concentration for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This protocol is a standard procedure used to detect protein expression levels, as mentioned in studies on related compounds[1][3].

-

Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-p65, iNOS) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct studies on ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are lacking, the available data on structurally similar ent-kaurane diterpenoids provide a strong rationale for investigating its potential as an anti-inflammatory and anti-cancer agent. The core mechanisms likely involve the modulation of the NF-κB and MAPK signaling pathways, leading to the suppression of inflammatory mediators and the induction of apoptosis in malignant cells via the intrinsic mitochondrial pathway. The activation of the Nrf2 pathway may also contribute to its cytoprotective and anti-inflammatory effects.

Future research should focus on validating these hypothesized mechanisms of action for ent-3β-Cinnamoyloxykaur-16-en-19-oic acid specifically. This would involve a comprehensive evaluation of its effects on the NF-κB, MAPK, and Nrf2 pathways in relevant cell models, alongside detailed studies on its ability to induce apoptosis and cell cycle arrest. Such investigations are crucial for elucidating the therapeutic potential of this natural product and paving the way for its potential development as a novel therapeutic agent.

References

- 1. (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, isolated from Wedelia trilobata L., exerts an anti-inflammatory effect via the modulation of NF-κB, MAPK and mTOR pathway and autophagy in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic effect of ent-kaur-16-en-19-oic acid on neutrophilic lung inflammation and sepsis is mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of ent-3beta-Cinnamoyloxykaur-16-en-19-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid, a naturally occurring ent-kaurane diterpenoid isolated from the medicinal plant Wedelia trilobata (also known as Sphagneticola trilobata), is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide synthesizes the available preclinical data on its bioactivity, focusing on its putative anti-inflammatory and cytotoxic effects. While direct experimental evidence for the specific therapeutic actions of this compound is still developing, the broader scientific context of related compounds from Wedelia trilobata provides a strong rationale for its investigation as a novel drug lead. This document outlines the current state of knowledge, details relevant experimental protocols, and visualizes key signaling pathways implicated in the activity of structurally similar molecules.

Introduction

The ent-kaurane diterpenoids are a class of natural products known for their diverse and potent biological activities. Wedelia trilobata, a plant with a history of use in traditional medicine for inflammatory ailments, is a rich source of these compounds. While much of the research has focused on more abundant diterpenoids from this plant, such as kaurenoic acid and grandiflorenic acid, recent phytochemical investigations have successfully isolated and characterized this compound. The structural similarity of this molecule to other bioactive ent-kauranes suggests its potential as a cytotoxic and anti-inflammatory agent. This guide aims to provide a comprehensive overview of the therapeutic promise of this compound, drawing from both direct, albeit limited, studies and the wealth of data on its chemical relatives.

Predicted Therapeutic Effects

Based on the established activities of structurally related ent-kaurane diterpenoids and in silico modeling, the primary therapeutic effects of this compound are predicted to be in the realms of oncology and inflammatory diseases.

Cytotoxic and Anticancer Potential

Extracts of Wedelia trilobata and its isolated diterpenoids have demonstrated significant cytotoxicity against a range of cancer cell lines. While specific IC50 values for this compound are not yet available in the public domain, the activities of its analogues are indicative.

Table 1: Cytotoxicity of Related Diterpenoids from Wedelia trilobata

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Grandiflorenic Acid | MCF-7 (Breast) | Data not quantified | [1] |

| Grandiflorenic Acid | A549 (Lung) | Data not quantified | [1] |

| Grandiflorenic Acid | HuH7.5 (Liver) | Data not quantified | [1] |

| Wedetrilide B | MCF-7 (Breast) | Weak activity | |

| Wedetrilide B | HeLa (Cervical) | Weak activity |

| Wedetrilide B | A549 (Lung) | Weak activity | |

Note: Specific IC50 values for the cytotoxic effects of this compound are a critical data gap that needs to be addressed in future research.

Anti-inflammatory Activity

The traditional use of Wedelia trilobata for inflammation is supported by modern scientific studies on its extracts and isolated compounds. The anti-inflammatory effects of related ent-kaurane diterpenoids are often attributed to the modulation of key signaling pathways such as NF-κB and MAPK.

Postulated Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms of this compound are yet to be elucidated. However, based on the activities of its parent compound, kaurenoic acid, and other diterpenoids, several signaling pathways are likely to be involved.

An in silico study has suggested that a related compound, 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid, may act as an inhibitor of Dihydrofolate Reductase (DHFR), an important enzyme in nucleotide synthesis. This suggests a potential mechanism for antiproliferative and antimicrobial effects.

Furthermore, the anti-inflammatory actions of kaurenoic acid are known to be mediated through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway. It is plausible that this compound shares these mechanisms.

Experimental Protocols

While specific protocols for this compound are not yet published, the following standard assays, used for related compounds, are recommended for its evaluation.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The strong evidence of cytotoxic and anti-inflammatory activity from its parent plant and related diterpenoids provides a solid foundation for its further investigation.

Key research priorities should include:

-

Quantitative Bioactivity Studies: Determination of the IC50 values of the pure compound in a panel of cancer cell lines and in anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy: Evaluation of the therapeutic potential in animal models of cancer and inflammatory diseases.

-

Synthesis and Analogue Development: Exploration of synthetic routes to produce the compound in larger quantities and to generate analogues with improved potency and pharmacokinetic properties.

References

An In-depth Technical Guide to ent-3beta-Cinnamoyloxykaur-16-en-19-oic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class. Isolated from medicinal plants such as Wedelia trilobata, this compound and its derivatives are gaining attention in the scientific community for their potential therapeutic applications. The ent-kaurane scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development endeavors in this promising area of natural product chemistry.

Physicochemical Properties

The core structure of these compounds is the tetracyclic diterpene skeleton of ent-kaurenoic acid. The physicochemical properties of ent-kaurane diterpenoids are generally favorable for drug development, with many exhibiting good water solubility and potential for intestinal and even brain bioavailability.[1][2]

Table 1: Physicochemical Properties of the Parent Compound, ent-Kaur-16-en-19-oic Acid

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₂ | [3] |

| Molecular Weight | 302.5 g/mol | [3] |

| XLogP3 | 5.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the biological activities of its parent compound and other closely related derivatives provide valuable insights into its potential. The primary activities associated with this class of compounds are anti-inflammatory, cytotoxic, and antimicrobial.

Table 2: Cytotoxicity of ent-Kaurane Diterpenoids

| Compound | Cell Line | Activity | IC₅₀ (µM) | Source |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | CNE-2Z (Nasopharyngeal carcinoma) | Induces apoptosis and G2/M phase cell cycle arrest | Not specified | [4] |

| ent-15-Oxo-kaur-16-en-19-oic acid | PC-3 (Prostate carcinoma) | Pro-apoptotic | ~11.5 (3.7 µg/ml) | [5] |

| Oridonin | SKOV3, OVCAR-3, A2780 (Ovarian cancer) | Antiproliferative | 17.21, 13.9, 12.1 | [2] |

| ent-kaur-16-en-19-oic acid | K562 (Human leukaemia) | Moderate cytotoxicity | Not specified | [6] |

| Feradiol (a hydroxylated derivative) | HT29 and HCT116 (Colon cancer) | Growth inhibitory | 3.93 ± 0.52 and 6.02 ± 0.33 µg/mL (at 72h) | [7] |

Table 3: Antimicrobial and Anthelmintic Activity of ent-Kaurane Diterpenoids

| Compound | Organism | Activity | MIC/LC₅₀ (µM) | Source |

| ent-kaur-16-en-19-oic acid | Schistosoma mansoni | Anthelmintic | LC₅₀: 26.1 | [8] |

| 15β-senecioyl-oxy-ent-kaur-16-en-19-oic acid | Schistosoma mansoni | Anthelmintic | LC₅₀: 11.6 | [8] |

| ent-kaur-16-en-19-oic acid | Enterococcus faecium | Weak antimicrobial | 6.25–12.50 µg/mL | [7] |

Signaling Pathways and Mechanisms of Action

Research into the mechanisms of action of ent-kaurane diterpenoids has revealed their ability to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Anti-inflammatory Pathway

One of the well-documented mechanisms for the anti-inflammatory effects of ent-kaurane diterpenoids is the inhibition of the NF-κB (Nuclear Factor kappa B) pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, these compounds can reduce the production of inflammatory mediators. Additionally, modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway has been observed.

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Cytotoxic and Apoptotic Pathways

The anticancer activity of ent-kaurane diterpenoids is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is achieved through the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins (Bcl-2 and Bax), caspases, and PARP (Poly (ADP-ribose) polymerase). Some derivatives have also been shown to activate the ERK1/2 signaling pathway, which can paradoxically lead to apoptosis in some cancer cell types.

Caption: Induction of apoptosis via the mitochondrial pathway by ent-kaurane diterpenoids.

Experimental Protocols

Isolation of this compound from Wedelia trilobata

The following is a generalized protocol based on methods for isolating ent-kaurane diterpenoids from plant sources.

-

Extraction:

-

Air-dried and powdered whole plants of Wedelia trilobata are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The solvent is removed under reduced pressure to yield a crude ethanol extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, which is likely to contain the target compound, is concentrated.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Caption: General workflow for the isolation of ent-kaurane diterpenoids.

Synthesis of this compound Derivatives

The cinnamoyl ester can be synthesized from the parent alcohol-containing ent-kaurane diterpenoid (ent-3beta-hydroxykaur-16-en-19-oic acid) and cinnamoyl chloride or cinnamic acid. A common method is Steglich esterification.

-

Preparation of Cinnamoyl Chloride:

-

Cinnamic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM) to produce cinnamoyl chloride. The reaction is typically performed at low temperatures.

-

-

Esterification:

-

The ent-3beta-hydroxykaur-16-en-19-oic acid (with the carboxylic acid group potentially protected) is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF) with a base such as pyridine (B92270) or triethylamine.

-

Cinnamoyl chloride is added dropwise to the solution at 0°C.

-

The reaction mixture is stirred and allowed to warm to room temperature until completion (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction is quenched with water or a mild acid.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired cinnamoyl ester.

-

Caption: Logical workflow for the synthesis of the target compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. While the available data strongly suggests anti-inflammatory and cytotoxic activities, further research is needed to fully elucidate the pharmacological profile of the title compound. Future studies should focus on:

-

Isolation and full characterization of this compound to obtain sufficient quantities for comprehensive biological evaluation.

-

Quantitative assessment of its cytotoxicity against a panel of cancer cell lines and its anti-inflammatory and antimicrobial activities.

-

Elucidation of the specific signaling pathways modulated by this compound to understand its precise mechanism of action.

-

Structure-activity relationship (SAR) studies of a series of cinnamoylated derivatives to optimize potency and selectivity.

This in-depth guide serves as a foundational resource to stimulate and support these future research and development efforts.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 4. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. 3α-Angeloyloxy- ent-kaur-16-en-19-oic Acid Isolated from Wedelia trilobata L. Alleviates Xylene-Induced Mouse Ear Edema and Inhibits NF-κB and MAPK Pathway in LPS-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid from Wedelia trilobata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelia trilobata (L.) Hitchc., a plant belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, particularly ent-kaurane diterpenoids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a noteworthy constituent that has been isolated from this plant. This document provides detailed application notes and a comprehensive protocol for the isolation and purification of this specific diterpenoid from the whole plant material of Wedelia trilobata. The methodologies outlined are based on established phytochemical extraction and chromatographic techniques.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid from Wedelia trilobata.[1] This data is crucial for assessing the efficiency of the extraction and purification process and for planning the scale-up of production.

| Parameter | Value | Unit |

| Starting Plant Material (air-dried, powdered) | 10.0 | kg |

| Crude Ethanol (B145695) Extract Residue | 1180 | g |

| Final Yield of Pure Compound | 166 | mg |

| Overall Yield | 0.00166 | % (w/w from dry plant material) |

Experimental Protocols

The isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid from Wedelia trilobata is a multi-step process that involves extraction, fractionation, and purification. The following protocols provide a detailed, step-by-step guide for these procedures.

Plant Material and Extraction

-

Plant Collection and Preparation :

-

Whole plants of Wedelia trilobata are collected and authenticated.

-

The plant material is air-dried in a shaded, well-ventilated area until a constant weight is achieved.

-

The dried plant material is then powdered using a mechanical grinder to increase the surface area for efficient extraction.

-

-

Solvent Extraction :

-

The powdered plant material (10.0 kg) is macerated with 95% ethanol at room temperature.[1] The volume of the solvent should be sufficient to fully immerse the plant powder.

-

The extraction is typically carried out over a period of several days with occasional agitation to ensure thorough extraction.

-

The ethanolic extract is filtered, and the process is repeated three times with fresh solvent.

-

The collected filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude residue (1180 g).[1]

-

Fractionation of the Crude Extract

The crude ethanol extract is subjected to silica (B1680970) gel column chromatography for initial fractionation.

-

Column Preparation :

-

A large glass column is packed with silica gel (200-300 mesh) using a slurry method with petroleum ether.

-

-

Loading and Elution :

-

The crude residue is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

The column is eluted with a stepwise gradient of petroleum ether and acetone (B3395972), followed by methanol (B129727).[1]

-

Fractions are collected based on the change in solvent polarity. The fraction eluted with 20% acetone in petroleum ether (designated as Fraction 3) contains the target compound.[1]

-

Purification of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid

Fraction 3 is further purified using a series of chromatographic techniques.

-

Sub-fractionation of Fraction 3 :

-

MCI Gel Chromatography :

-

Sub-fraction 3a is passed through a column packed with MCI gel, eluting with 100% methanol.[1] This step helps in removing more polar impurities.

-

-

Medium Pressure Liquid Chromatography (MPLC) :

-

The methanol eluate from the MCI gel column is further purified by MPLC.

-

A reversed-phase column is used with a gradient of methanol-water (from 75% to 82% methanol) at a flow rate of 10 mL/min.[1]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

The fractions containing the pure ent-3β-Cinnamoyloxykaur-16-en-19-oic acid are combined.

-

-

Final Compound :

-

The combined pure fractions are concentrated to yield 166 mg of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid as a white solid.[1]

-

Visualizations

The following diagrams illustrate the workflow for the isolation of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

Caption: Overall workflow for the isolation of the target compound.

Caption: Detailed purification steps for Fraction 3a.

References

Application Note: Quantitative Analysis of ent-3β-Cinnamoyloxykaur-16-en-19-oic Acid using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid, a naturally occurring kaurene-type diterpenoid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is suitable for the analysis of the compound in complex matrices such as plant extracts and is applicable to researchers in natural product chemistry, pharmacology, and drug development. The protocol provides details on sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

ent-3β-Cinnamoyloxykaur-16-en-19-oic acid is a kaurene-type diterpenoid isolated from plants such as Wedelia trilobata[1][2]. Kaurene diterpenoids are a large family of natural products with a wide range of biological activities, making them interesting candidates for drug discovery and development[3][4][5]. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, quality control of herbal medicines, and pharmacological research. This application note presents a robust LC-MS/MS method for the selective and sensitive quantification of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid. The method utilizes electrospray ionization (ESI) in negative mode, which is commonly employed for the analysis of acidic compounds like kaurenoic acids[6][7][8].

Experimental

Sample Preparation

A solid-phase extraction (SPE) protocol is recommended for the clean-up of complex samples like plant extracts.

Materials:

-

Plant material (e.g., dried leaves of Wedelia trilobata)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

SPE cartridges (e.g., C18, 500 mg, 6 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-